molecular formula C15H22N2O5 B12170349 [1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12170349
M. Wt: 310.35 g/mol
InChI Key: VLWYRYMWHQILMP-UHFFFAOYSA-N
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Description

[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cyclohexyl ring, an oxazole moiety, and an acetic acid group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the attachment of the cyclohexyl group, and the introduction of the acetic acid moiety. Common reagents used in these reactions include cyclohexanone, hydroxylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxazole ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, esters, and amides. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biochemical processes.

Medicine

In medicine, [1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar acetic acid moiety but different aromatic structure.

    Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex molecule with structural similarities in the heterocyclic components.

Uniqueness

What sets [1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid apart from these similar compounds is its unique combination of a cyclohexyl ring, oxazole moiety, and acetic acid group. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[1-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C15H22N2O5/c18-12(5-4-11-8-13(19)17-22-11)16-10-15(9-14(20)21)6-2-1-3-7-15/h8H,1-7,9-10H2,(H,16,18)(H,17,19)(H,20,21)

InChI Key

VLWYRYMWHQILMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=CC(=O)NO2

Origin of Product

United States

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